7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of tetrazolopyrimidines, which have been shown to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes. For example, it has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cellular proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine have been investigated in various in vitro and in vivo studies. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it has been shown to have a beneficial effect on cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against specific enzymes, its structural diversity, and its potential for drug development. However, the limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity at higher doses.
Future Directions
There are several future directions for the research on 7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One potential area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of its potential applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Additionally, the development of novel synthetic methods for the preparation of this compound can also be explored.
Scientific Research Applications
The 7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, phosphodiesterases, and cyclooxygenases. These enzymes are involved in various disease processes such as cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2/c17-13-7-2-1-6-12(13)15-9-14(18-16-19-20-21-22(15)16)10-4-3-5-11(8-10)23(24)25/h1-9,15H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKNCSKCRKYQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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